

Atractyligenin: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: Atractyligenin

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Introduction

Atractyligenin is a tetracyclic diterpenoid of the ent-kaurane class, notable for its presence in coffee, particularly in its glycosidic forms.[1] The aglycone, **Atractyligenin**, has garnered significant interest due to its biological activities, including its role in inhibiting cutaneous photoaging.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of **Atractyligenin**, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

Core Physical and Chemical Properties

Atractyligenin is a white to off-white solid at room temperature.[3] Its core structure is a carbotetracyclic compound characterized as a dihydroxy monocarboxylic acid.[1]

Table 1: Physicochemical Identifiers of Atractyligenin

Identifier	Value	Source
IUPAC Name	(1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0 ¹ , ¹⁰ .0 ⁴ , ⁹]hexadecane-5-carboxylic acid	[1]
CAS Number	10391-47-6	[3]
Molecular Formula	C ₁₉ H ₂₈ O ₄	[1][3]
InChI	InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1	[1]
InChIKey	YRHWUYVCCPXMB-JIMOHSCASA-N	[1]
SMILES	C[C@@]12C--INVALID-LINK--C(=C) [C@@H]4O)C(=O)O">C@@H O	[1]

Table 2: Quantitative Physical and Chemical Data for Atractyligenin

Property	Value	Source
Molecular Weight	320.43 g/mol	[1][3]
Exact Mass	320.198759 g/mol	[1]
Appearance	White to Off-White Solid	[3]
Storage Conditions	2-8°C Refrigerator, Under inert atmosphere	[3]

Spectral Data

Mass Spectrometry

The mass spectrum of **Atractyligenin** is characterized by specific fragmentation patterns. In negative ion mode (ESI-), the $[M-H]^-$ ion is observed at m/z 319.19.[3] Further fragmentation leads to characteristic losses, such as the loss of a carboxyl group (as CO_2 and H), resulting in a fragment at m/z 275.20, and the loss of a formic acid group ($HCOOH$), leading to a fragment at m/z 273.18.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectral data for **Atractyligenin** has been reported in deuterated methanol (CD_3OD). [4] The full spectrum is available through specialized databases and is crucial for the structural elucidation and confirmation of the compound.[4]

Experimental Protocols

Isolation and Purification of Atractyligenin from Natural Sources (e.g., Coffee)

This protocol describes a general method for the extraction and purification of **Atractyligenin** from coffee beans, where it is typically present as glycosides.

a. Extraction:

- Coffee beans are extracted with an 85% aqueous ethanol solution at an acidic pH of 2.5 until the polyphenols are exhausted.[5]
- The resulting extracts are combined and concentrated under a vacuum to remove the ethanol.[5]
- The aqueous solution is filtered to remove insoluble materials.[5]

b. Caffeine Removal:

- The aqueous solution is basified, for example, with an alkaline carbonate or bicarbonate.[5]

- A counter-extraction is performed with a 9:1 mixture of ethyl acetate/hexane to eliminate caffeine.[5]

c. Enzymatic Hydrolysis:

- The caffeine-free aqueous solution is alkalized to pH 5.2.[5]
- Cellulase is added, and the mixture is incubated for 2 hours to hydrolyze the kaurane glycosides to **Atractyligenin**. [5]

d. **Atractyligenin** Extraction:

- After hydrolysis, the solution is re-acidified, and any precipitate is filtered off.[5]
- The filtrate is then counter-extracted with methylene chloride until the **Atractyligenin** has been completely removed.[5]

e. Purification by High-Performance Liquid Chromatography (HPLC):

- The crude extract is subjected to preparative or semi-preparative reverse-phase HPLC.[6][7]
- A C18 column is typically used with a gradient elution of acetonitrile and a buffered aqueous mobile phase (e.g., 0.02% formic acid and 10 mM ammonium formate at pH 4.6).[8]
- Fractions are collected, and those containing pure **Atractyligenin** (as determined by UV and mass spectrometry detection) are pooled and evaporated to yield the purified compound.[6][8]

Characterization by UHPLC-ToF-MS

This protocol outlines the analysis of **Atractyligenin** using Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry.

- Chromatography: Separation is achieved on a C18 column.[3]
- Mobile Phase: A gradient elution is employed using a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.[3]

- Mass Spectrometry: Detection is performed in negative electrospray ionization mode (ESI-).
[3]
- Data Analysis: The retention time and mass-to-charge ratio (m/z) of the peaks are compared with a reference standard of **Atractyligenin**. The characteristic $[M-H]^-$ ion at m/z 319.19 is monitored.[1][3]

Assessment of Antioxidant Activity (DPPH Assay)

This protocol describes the evaluation of the radical scavenging activity of **Atractyligenin** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[9][10]

- A methanolic solution of DPPH (e.g., 1×10^{-4} M) is prepared.[9]
- Aliquots of **Atractyligenin** at various concentrations are mixed with the DPPH solution.[9]
- The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[10]
- The absorbance of the solution is measured at 517 nm.[10]
- The percentage of DPPH radical scavenging is calculated, and the IC_{50} value (the concentration of **Atractyligenin** required to scavenge 50% of the DPPH radicals) is determined.[11]

Evaluation of Anti-photoaging Effects in Human Dermal Fibroblasts

This protocol details the investigation of **Atractyligenin**'s ability to inhibit the MAPK signaling pathway in response to UVA irradiation.

- Cell Culture and Treatment: Human dermal fibroblasts are cultured and then treated with various concentrations of **Atractyligenin** before being exposed to UVA radiation (e.g., 8 J/cm²).[2]
- Measurement of Intracellular Reactive Oxygen Species (ROS): The fluorescent dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) is used to measure intracellular ROS

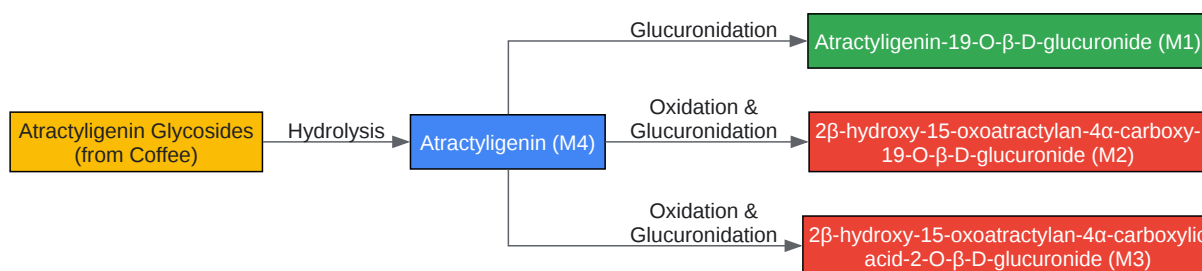
levels.[2]

- Western Blot Analysis:
 - Cell lysates are prepared and subjected to SDS-PAGE.
 - Proteins are transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, and c-Jun, as well as an antibody for c-Fos.
 - Appropriate secondary antibodies are used, and protein bands are visualized to determine the effect of **Atractyligenin** on the phosphorylation and expression of these MAPK pathway components.[2]

Biological Activity and Signaling Pathways

Metabolism of Atractyligenin Glycosides

In humans, **Atractyligenin** glycosides from coffee are metabolized into several key compounds. The primary metabolites found in plasma and urine are the aglycone **Atractyligenin** itself and its glucuronidated conjugate, **attractyligenin-19-O- β -D-glucuronide** (M1).[12][13] Other metabolites, such as **2 β -hydroxy-15-oxoatractylan-4 α -carboxy-19-O- β -D-glucuronide** (M2) and **2 β -hydroxy-15-oxoatractylan-4 α -carboxylic acid-2-O- β -d-glucuronide** (M3), are also formed.[12]

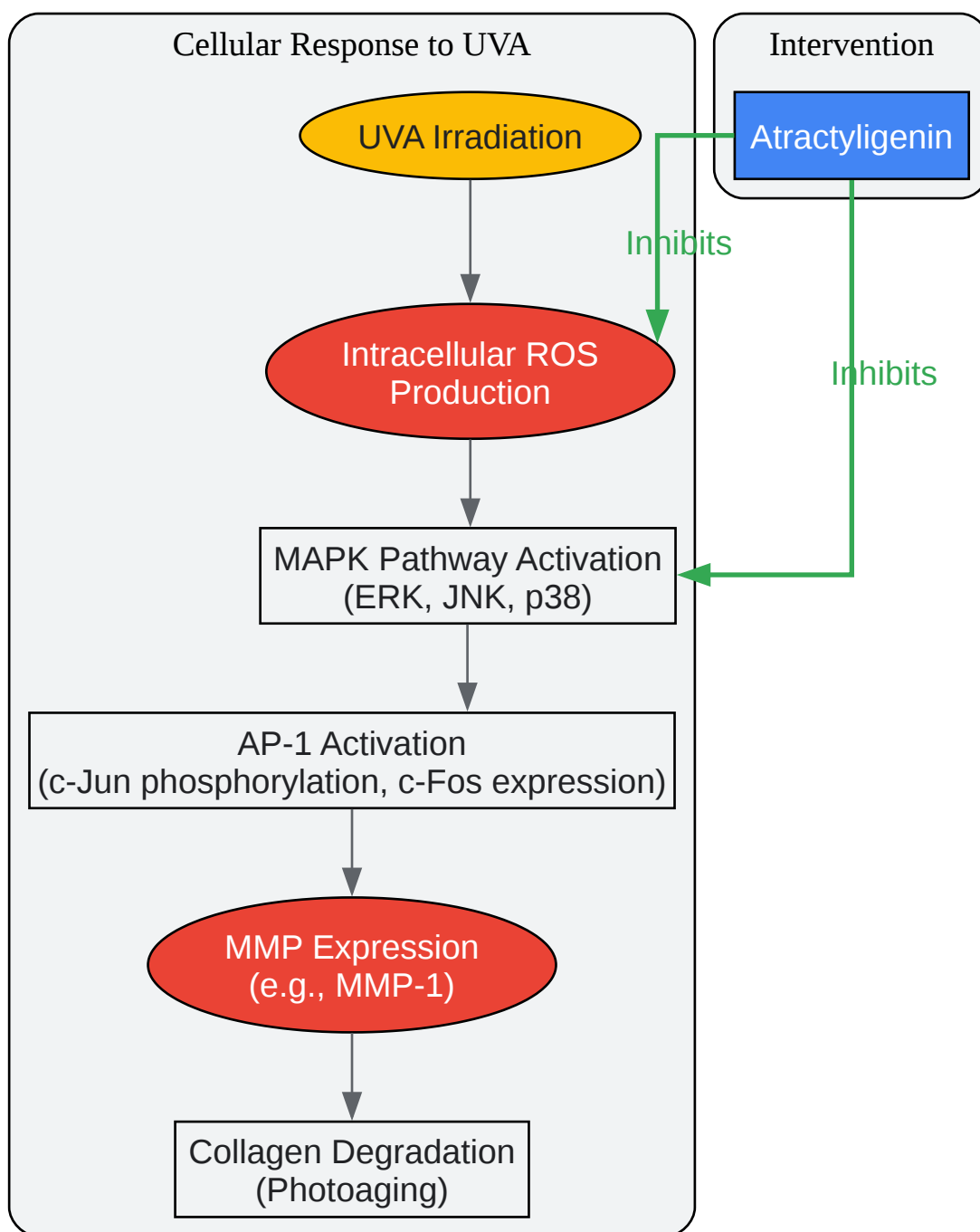


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Metabolic pathway of **Atractyligenin** glycosides.

Inhibition of the MAPK Signaling Pathway in Cutaneous Photoaging

Atractyligenin has been shown to mitigate the effects of UVA-induced photoaging in human dermal fibroblasts. It achieves this by inhibiting the production of intracellular reactive oxygen species (ROS), which in turn suppresses the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.^[2] This leads to a reduction in the phosphorylation of c-Jun and the expression of c-Fos, key components of the AP-1 transcription factor that upregulates matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation.^[2]



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Inhibitory action of **Atractyligenin** on the MAPK pathway.

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